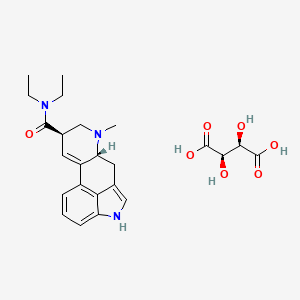

Lysergide tartrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Lysergic acid diethylamide bitartrate, commonly known as LSD bitartrate, is a semisynthetic compound derived from lysergic acid, a natural substance found in the ergot fungus (Claviceps purpurea). It is well-known for its potent psychoactive properties and has been extensively studied for its effects on the human brain and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of lysergic acid diethylamide bitartrate typically begins with the extraction of lysergic acid from the ergot fungus. The lysergic acid is then converted into lysergic acid diethylamide through a series of chemical reactions. One common method involves the reaction of lysergic acid with diethylamine in the presence of an activating reagent such as phosphoryl chloride or peptide coupling reagents .

Industrial Production Methods

Industrial production of lysergic acid diethylamide bitartrate involves large-scale synthesis processes that ensure high purity and yield. The process includes rigorous purification steps to remove impurities and by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) are often employed to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

Lysergic acid diethylamide bitartrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form lysergic acid hydroxyethylamide.

Reduction: Reduction reactions can convert it into lysergic acid ethylamide.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

Wissenschaftliche Forschungsanwendungen

Lysergic acid diethylamide bitartrate has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying the synthesis and reactivity of ergot alkaloids.

Biology: Researchers use it to investigate the effects of psychoactive substances on brain function and behavior.

Medicine: It has been studied for its potential therapeutic effects in treating psychiatric disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD).

Industry: It is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry .

Wirkmechanismus

Lysergic acid diethylamide bitartrate exerts its effects primarily by interacting with serotonin receptors in the brain, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmission and changes in brain connectivity, resulting in the characteristic hallucinogenic effects. The compound also affects other neurotransmitter systems, including dopamine and glutamate pathways, contributing to its complex pharmacological profile .

Vergleich Mit ähnlichen Verbindungen

Lysergic acid diethylamide bitartrate is often compared to other similar compounds, such as:

Psilocybin: Another well-known psychedelic compound found in certain mushrooms.

Mescaline: A naturally occurring psychedelic found in the peyote cactus.

Dimethyltryptamine (DMT): A powerful hallucinogen found in various plants and animals.

Compared to these compounds, lysergic acid diethylamide bitartrate is unique in its potency and the duration of its effects. It is known for producing profound alterations in perception, mood, and cognition, making it a valuable tool for studying the human mind .

Eigenschaften

CAS-Nummer |

15232-63-0 |

|---|---|

Molekularformel |

C24H31N3O7 |

Molekulargewicht |

473.5 g/mol |

IUPAC-Name |

(6aR,9R)-N,N-diethyl-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid |

InChI |

InChI=1S/C20H25N3O.C4H6O6/c1-4-23(5-2)20(24)14-9-16-15-7-6-8-17-19(15)13(11-21-17)10-18(16)22(3)12-14;5-1(3(7)8)2(6)4(9)10/h6-9,11,14,18,21H,4-5,10,12H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,18-;1-,2-/m11/s1 |

InChI-Schlüssel |

HQMPRARIZOUKRO-AJLBZGGQSA-N |

Isomerische SMILES |

CCN(CC)C(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Kanonische SMILES |

CCN(CC)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(C(C(=O)O)O)(C(=O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Phosphonic acid, P-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, dimethyl ester](/img/structure/B12796491.png)

![2-cyclohexyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12796497.png)

![2-[(Diethylamino)methyl]-3-methylphenol](/img/structure/B12796521.png)

![Benzaldehydhelveticosol [German]](/img/structure/B12796572.png)